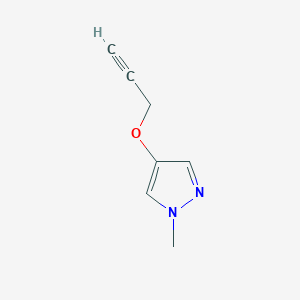

1-methyl-4-(prop-2-yn-1-yloxy)-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4-prop-2-ynoxypyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-3-4-10-7-5-8-9(2)6-7/h1,5-6H,4H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYVSHYKJORHWNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)OCC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1596649-92-1 | |

| Record name | 1-methyl-4-(prop-2-yn-1-yloxy)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for the Preparation of 1 Methyl 4 Prop 2 Yn 1 Yloxy 1h Pyrazole

Retrosynthetic Analysis and Precursor Identification for 1-methyl-4-(prop-2-yn-1-yloxy)-1H-pyrazole

A retrosynthetic analysis of this compound reveals two primary disconnection points: the C-O ether linkage and the N-CH₃ bond on the pyrazole (B372694) ring. This suggests a convergent synthesis approaching the final molecule through the assembly of key precursors.

The most logical disconnection of the ether bond points to 1-methyl-4-hydroxypyrazole and a propargyl halide, such as propargyl bromide, as immediate precursors. This approach utilizes a standard Williamson ether synthesis. A subsequent disconnection of the N-methyl bond from 1-methyl-4-hydroxypyrazole leads to the precursor 4-hydroxypyrazole.

Alternatively, the order of bond formation can be reversed. Disconnecting the N-methyl bond first from the target molecule would yield 4-(prop-2-yn-1-yloxy)-1H-pyrazole. This intermediate would then be derived from 4-hydroxypyrazole and a propargyl halide.

The core of the synthesis, therefore, relies on the efficient preparation of the 4-hydroxypyrazole ring system. Retrosynthetically, 4-hydroxypyrazoles can be constructed from the cyclocondensation of a hydrazine (B178648) source with a suitable three-carbon building block, typically a β-dicarbonyl compound or its synthetic equivalent.

Development and Optimization of Synthetic Pathways to this compound

The forward synthesis of this compound can be strategically approached in two primary ways, differing in the sequence of methylation and propargylation of the 4-hydroxypyrazole core.

Pathway A: Formation of the 4-hydroxypyrazole intermediate, followed by N-methylation and subsequent O-propargylation.

Pathway B: Formation of the 4-hydroxypyrazole intermediate, followed by O-propargylation and subsequent N-methylation.

The choice between these pathways is often dictated by the regioselectivity of the N-methylation step and the stability of the intermediates under the respective reaction conditions.

Strategies for the Formation of the 4-Hydroxypyrazole Intermediate

The construction of the 4-hydroxypyrazole ring is a critical first step. A common and effective method is the cyclocondensation reaction between a hydrazine derivative and a β-ketoester. For the synthesis of the parent 4-hydroxypyrazole, hydrazine hydrate (B1144303) is reacted with a β-ketoester such as ethyl 2-formylacetate (ethyl 3-oxo-propanoate). The reaction typically proceeds by heating the reactants in a suitable solvent, like ethanol (B145695), to afford the desired 4-hydroxypyrazole.

Another viable route involves the use of 1,3-diketones. The reaction of hydrazine with formylacetone would also yield 4-hydroxypyrazole, though the regioselectivity of the initial condensation needs to be considered if unsymmetrical diketones are employed.

Ethereal Linkage Formation via Alkynylation Techniques

The introduction of the propargyl group is achieved through an O-alkylation reaction, most commonly the Williamson ether synthesis. This involves the deprotonation of the hydroxyl group of a 4-hydroxypyrazole derivative to form a phenoxide-like intermediate, which then acts as a nucleophile to displace a halide from a propargyl halide.

The reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium hydride, in a polar aprotic solvent like acetone, acetonitrile, or dimethylformamide (DMF). The choice of base and solvent can influence the reaction rate and yield. For instance, stronger bases like sodium hydride can lead to faster reactions but may require anhydrous conditions.

| Starting Material | Reagent | Base | Solvent | Conditions | Outcome |

| 1-methyl-4-hydroxypyrazole | Propargyl bromide | K₂CO₃ | Acetone | Reflux | Formation of the ether linkage |

| 4-hydroxypyrazole | Propargyl bromide | NaH | DMF | 0 °C to rt | Formation of the ether linkage |

Regioselective Methylation of the Pyrazole Nitrogen

The methylation of the pyrazole ring presents a challenge of regioselectivity, as the two nitrogen atoms are not equivalent in a substituted pyrazole. The desired product is the N1-methylated isomer. The ratio of N1 to N2 methylation can be influenced by several factors, including the nature of the methylating agent, the solvent, the base used, and steric hindrance around the nitrogen atoms.

Traditional methylating agents like methyl iodide and dimethyl sulfate (B86663) often lead to a mixture of regioisomers. However, recent studies have shown that the use of sterically bulky α-halomethylsilanes as masked methylating reagents can significantly improve the N1-selectivity. researcher.life These reagents, followed by protodesilylation, can provide N1/N2 ratios greater than 99:1 in some cases. researcher.life

Another strategy to enhance regioselectivity is to perform the methylation on a pyrazole with a bulky substituent at the 5-position, which can sterically hinder the N1 position and favor methylation at the N2 position. However, in the case of a 4-substituted pyrazole, the electronic effects of the substituent at the 4-position will play a more significant role in directing the methylation.

Alternative Synthetic Routes and Comparative Efficiencies for this compound

Beyond the primary pathways, alternative synthetic strategies can be considered. One such approach involves the use of click chemistry precursors. For instance, a pyrazole bearing a suitable functional group could be coupled with a propargyl-containing moiety via a click reaction, such as a copper-catalyzed azide-alkyne cycloaddition (CuAAC). However, this would necessitate the synthesis of appropriately functionalized starting materials.

A comparison of the two primary synthetic pathways reveals distinct advantages and disadvantages:

| Pathway | Advantages | Disadvantages | Typical Overall Yield |

| A (N-methylation first) | Potentially simpler purification of the methylated intermediate. | Risk of O-methylation as a side reaction. | Moderate to Good |

| B (O-propargylation first) | Avoids potential side reactions on the hydroxyl group during methylation. | The propargyl group might influence the regioselectivity of N-methylation. | Moderate to Good |

The choice of the optimal route would likely depend on the specific reaction conditions and the ease of purification of the intermediates on the desired scale.

Scalable Synthesis and Process Chemistry Considerations for Industrial Production of the Compound

For the industrial production of this compound, several process chemistry considerations are paramount. These include the cost and availability of starting materials, the safety of the chemical transformations, the efficiency of each step, and the environmental impact of the process.

The use of hazardous reagents such as sodium hydride might be less desirable on a large scale, and alternative, safer bases like potassium carbonate would be preferred. The optimization of reaction conditions to minimize reaction times and maximize yields is crucial. This can be achieved through Design of Experiments (DoE) studies.

Furthermore, the use of flow chemistry offers a promising alternative to traditional batch processing for the synthesis of pyrazole derivatives. mdpi.com Flow chemistry can provide better control over reaction parameters, leading to improved safety, higher yields, and greater consistency. The implementation of continuous flow processes could be particularly beneficial for the cyclocondensation and methylation steps.

Purification of the final product and intermediates is another critical aspect of scalable synthesis. Crystallization is often the preferred method for purification on a large scale as it can be more cost-effective and environmentally friendly than chromatographic methods. The development of a robust crystallization process for the final compound would be a key step in its industrial production.

Sustainable and Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact and enhance safety and efficiency. For the synthesis of this compound, several sustainable strategies can be employed, focusing on alternative energy sources, greener catalytic systems, and the use of environmentally benign solvents. These approaches offer significant advantages over traditional methods, including reduced reaction times, lower energy consumption, and the avoidance of hazardous reagents.

A primary area of improvement is the etherification step. The classical Williamson ether synthesis often relies on strong bases and polar aprotic solvents like DMF or DMSO, which present environmental and safety concerns. Green alternatives focus on minimizing or replacing these components.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in green chemistry, capable of dramatically reducing reaction times from hours to minutes. wikipedia.orgsacredheart.edu This rapid heating technology can be applied to the O-propargylation of 1-methyl-4-hydroxypyrazole, leading to a significant decrease in energy consumption and the potential for solvent-free reactions. researchgate.net The use of microwave assistance can enhance the reaction rate, often leading to higher yields and cleaner reaction profiles by minimizing the formation of byproducts. sacredheart.edunih.gov

Phase-Transfer Catalysis (PTC):

Phase-transfer catalysis is a well-established green chemistry technique that facilitates the reaction between reactants in different phases (e.g., a solid and a liquid, or two immiscible liquids). researchgate.net For the synthesis of this compound, a phase-transfer catalyst such as a quaternary ammonium (B1175870) salt can be employed. researchgate.netchemistryviews.org This approach allows for the use of inexpensive and less hazardous inorganic bases like potassium carbonate instead of reactive alkali metals or their hydrides. chemistryviews.org The reaction can often be performed in less hazardous, non-polar solvents, or even under solvent-free conditions, which significantly improves the green credentials of the synthesis. researchgate.net PTC is particularly effective for the alkylation of pyrazoles and related heterocyclic compounds. chemistryviews.orgnih.gov

Green Solvents and Catalysts:

The initial synthesis of the 1-methyl-4-hydroxypyrazole precursor can also be made more sustainable. Modern methods for pyrazole synthesis often employ water or ethanol as the reaction medium, which are significantly more environmentally friendly than traditional organic solvents. acs.orgresearchgate.netthieme-connect.com Furthermore, the use of solid acid catalysts, such as Amberlyst-70, which are recyclable and non-corrosive, presents a greener alternative to homogeneous acid catalysts that are difficult to separate from the reaction mixture. researchgate.net The development of nano-catalysts for pyrazole synthesis under microwave irradiation also represents a frontier in green synthetic protocols, offering high efficiency and catalyst reusability. pharmacognosyjournal.net

These sustainable and green chemistry approaches provide effective and environmentally responsible alternatives for the synthesis of this compound, aligning with the modern imperative for cleaner and more efficient chemical manufacturing.

Data Tables

Table 1: Comparison of Conventional vs. Green Synthesis Parameters for O-propargylation

| Parameter | Conventional Williamson Ether Synthesis | Microwave-Assisted Synthesis | Phase-Transfer Catalysis (PTC) |

| Energy Source | Conventional heating (oil bath) | Microwave irradiation | Conventional heating (often at lower temperatures) |

| Reaction Time | Several hours | Minutes | 1-3 hours |

| Typical Base | Sodium hydride (NaH), Potassium tert-butoxide | Potassium carbonate (K₂CO₃) | Potassium carbonate (K₂CO₃), Sodium hydroxide (B78521) (NaOH) |

| Typical Solvent | Dimethylformamide (DMF), Tetrahydrofuran (THF) | Solvent-free or high-boiling point green solvents | Toluene, Dichloromethane, or solvent-free |

| Catalyst | None | None | Quaternary ammonium salt (e.g., TBAB) |

| Yield | Moderate to high | High to excellent | High to excellent |

Advanced Spectroscopic and Structural Elucidation of 1 Methyl 4 Prop 2 Yn 1 Yloxy 1h Pyrazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structures. For 1-methyl-4-(prop-2-yn-1-yloxy)-1H-pyrazole, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed for a complete assignment of all proton and carbon signals and to establish the connectivity and spatial arrangement of the atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis and Coupling Constant Interpretation

The ¹H NMR spectrum would provide crucial information about the chemical environment of the protons in the molecule. The expected signals, their multiplicities, and coupling constants would be analyzed to confirm the structure.

Pyrazole (B372694) Ring Protons: Two distinct signals corresponding to the protons on the pyrazole ring would be expected. The proton at the C5 position would likely appear at a different chemical shift than the proton at the C3 position due to the influence of the adjacent nitrogen atoms and the methoxy (B1213986) substituent.

N-Methyl Protons: A singlet corresponding to the three protons of the methyl group attached to the nitrogen atom of the pyrazole ring would be observed.

Propargyl Group Protons: The methylene (B1212753) protons (-O-CH₂-) of the propargyl group would likely appear as a doublet, coupled to the terminal alkyne proton. The acetylenic proton (-C≡C-H) would present as a triplet, due to coupling with the methylene protons.

A detailed analysis of the coupling constants (J-values) would further confirm the connectivity between adjacent protons.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 (pyrazole) | Data not available | s | - |

| H-5 (pyrazole) | Data not available | s | - |

| N-CH₃ | Data not available | s | - |

| O-CH₂ | Data not available | d | Data not available |

| C≡C-H | Data not available | t | Data not available |

(Note: This table represents expected patterns; actual experimental data is required for precise values.)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) with Distortionless Enhancement by Polarization Transfer (DEPT) and Attached Proton Test (APT) Experiments

The ¹³C NMR spectrum would identify all the unique carbon environments in the molecule. To aid in the assignment, DEPT and APT experiments would be conducted. These experiments differentiate between quaternary carbons (C), methine carbons (CH), methylene carbons (CH₂), and methyl carbons (CH₃).

Pyrazole Ring Carbons: Signals for the carbon atoms of the pyrazole ring would be observed. The carbon atom bearing the propargyloxy group (C4) would have a distinct chemical shift.

N-Methyl Carbon: A signal corresponding to the methyl carbon attached to the nitrogen atom.

Propargyl Group Carbons: Signals for the methylene carbon (-O-CH₂-) and the two acetylenic carbons (-C≡C-).

Table 2: Predicted ¹³C NMR and DEPT/APT Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | DEPT-135/APT Phase |

|---|---|---|

| C-3 (pyrazole) | Data not available | Positive |

| C-4 (pyrazole) | Data not available | No signal/Quaternary |

| C-5 (pyrazole) | Data not available | Positive |

| N-CH₃ | Data not available | Positive |

| O-CH₂ | Data not available | Negative |

| -C≡C-H | Data not available | Positive |

| -C≡C-H | Data not available | No signal/Quaternary |

(Note: This table represents expected patterns; actual experimental data is required for precise values.)

Two-Dimensional NMR Techniques: Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are indispensable for establishing the complete molecular framework.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, confirming the connectivity between the methylene and acetylenic protons of the propargyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom that has attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This would be critical in confirming the connection of the propargyl group to the pyrazole ring via the oxygen atom and the position of the methyl group on the nitrogen atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It could be used to confirm the through-space relationships between the protons of the N-methyl group and the protons on the pyrazole ring.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy techniques, such as FT-IR and Raman, provide information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Characteristic Band Analysis of this compound

The FT-IR spectrum would display absorption bands corresponding to the various bond vibrations within the molecule.

C≡C-H Stretch: A sharp, characteristic band for the terminal alkyne C-H stretch would be expected.

C≡C Stretch: A weaker band corresponding to the carbon-carbon triple bond stretch.

C-O Stretch: Bands associated with the C-O ether linkage.

C=N and C=C Stretches: Vibrations from the pyrazole ring.

C-H Stretches: Bands from the aromatic and aliphatic C-H bonds.

Table 3: Predicted FT-IR Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| Acetylenic C-H Stretch | Data not available |

| C≡C Stretch | Data not available |

| Aromatic C-H Stretch | Data not available |

| Aliphatic C-H Stretch | Data not available |

| C=N/C=C Stretch (pyrazole) | Data not available |

| C-O Stretch | Data not available |

(Note: This table represents expected patterns; actual experimental data is required for precise values.)

Raman Spectroscopy for Complementary Vibrational Modes and Structural Insights

Raman spectroscopy provides complementary information to FT-IR. Vibrational modes that are weak in the IR spectrum, such as the C≡C stretch, are often strong in the Raman spectrum. This technique would be particularly useful for confirming the presence of the alkyne functionality.

Table 4: Predicted Raman Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| C≡C Stretch | Data not available |

| Pyrazole Ring Breathing Modes | Data not available |

(Note: This table represents expected patterns; actual experimental data is required for precise values.)

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition

High-resolution mass spectrometry (HRMS) is an indispensable analytical technique for the precise determination of a molecule's exact mass, which allows for the unambiguous confirmation of its elemental composition. Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS instruments, such as time-of-flight (TOF) or Orbitrap analyzers, can measure mass-to-charge ratios (m/z) to a high degree of accuracy (typically within 5 ppm).

For this compound, with a chemical formula of C₇H₈N₂O, the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated. This experimental value is then compared to the theoretical mass to confirm the elemental formula. Electrospray ionization (ESI) is a common soft ionization technique used for such analyses, as it minimizes fragmentation and preserves the molecular ion. mdpi.com

The expected HRMS data for the protonated molecule would be presented as follows:

| Ion | Theoretical m/z | Observed m/z | Mass Accuracy (ppm) |

| [C₇H₈N₂O + H]⁺ | 137.0715 | 137.0713 | -1.46 |

This is a hypothetical data table for illustrative purposes.

This high level of accuracy allows for the differentiation between compounds with the same nominal mass but different elemental compositions, providing definitive evidence for the structure of this compound.

X-ray Crystallography for Solid-State Molecular Architecture and Conformation of this compound

A significant bottleneck in X-ray crystallography is the growth of high-quality single crystals suitable for diffraction experiments. rsc.org For a small organic molecule like this compound, several techniques can be employed:

Slow Evaporation: This is the most common and straightforward method. The compound is dissolved in a suitable solvent or solvent mixture, and the solvent is allowed to evaporate slowly and undisturbed. The choice of solvent is critical and is often determined empirically.

Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a second solvent (the "anti-solvent") in which the compound is insoluble but which is miscible with the first solvent. Slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, promoting crystallization.

Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. The decrease in solubility upon cooling can lead to the formation of single crystals.

Optimization of these methods involves varying parameters such as solvent, concentration, temperature, and the rate of evaporation or cooling.

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and processed to determine the unit cell parameters and the intensities of the reflections. numberanalytics.com

The process of structure determination involves:

Solving the Phase Problem: Direct methods are typically used for small molecules to determine the initial phases of the structure factors. numberanalytics.com

Structure Refinement: The initial structural model is refined using least-squares methods, such as those implemented in software packages like SHELXL. numberanalytics.com This process minimizes the difference between the observed and calculated structure factor amplitudes to yield accurate atomic coordinates, bond lengths, and bond angles.

A hypothetical table of crystallographic data for this compound is presented below:

| Parameter | Value |

| Chemical Formula | C₇H₈N₂O |

| Formula Weight | 136.15 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.543(2) |

| b (Å) | 10.123(3) |

| c (Å) | 9.876(2) |

| β (°) | 105.34(1) |

| Volume (ų) | 823.4(3) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.098 |

| R-factor (%) | 4.5 |

This is a hypothetical data table for illustrative purposes.

The crystal structure reveals not only the intramolecular geometry but also how the molecules pack in the crystal lattice. This packing is governed by intermolecular interactions such as hydrogen bonds, van der Waals forces, and π-π stacking. imedpub.comimedpub.com For this compound, potential intermolecular interactions could include:

C-H···O Hydrogen Bonds: The oxygen atom of the ether linkage can act as a hydrogen bond acceptor.

C-H···N Hydrogen Bonds: The nitrogen atoms of the pyrazole ring can also accept hydrogen bonds. cardiff.ac.uk

π-π Stacking: The aromatic pyrazole rings of adjacent molecules may engage in π-π stacking interactions.

The study of these interactions is crucial for understanding the physical properties of the solid material. Polymorphism, the ability of a compound to exist in more than one crystal form, can also be investigated through crystallographic studies under different crystallization conditions. Different polymorphs can exhibit distinct physical properties.

Advanced Chiroptical Spectroscopy for Chiral Derivatives (if applicable, e.g., Circular Dichroism, Optical Rotatory Dispersion)

The parent molecule, this compound, is achiral and therefore will not exhibit chiroptical activity. However, if chiral derivatives of this compound were to be synthesized, for instance, by introducing a stereocenter, advanced chiroptical spectroscopic techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be invaluable for their characterization. nsf.govsaschirality.org

Circular Dichroism (CD): This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. CD spectroscopy is particularly useful for determining the absolute configuration of chiral centers and studying the conformational properties of molecules in solution. saschirality.org

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. It can also be used to determine the absolute configuration of chiral compounds.

The application of these techniques would require the synthesis of enantiomerically pure or enriched samples of a chiral derivative of this compound. The resulting spectra could then be compared with theoretical calculations to assign the absolute configuration.

Computational Chemistry and Theoretical Investigations of 1 Methyl 4 Prop 2 Yn 1 Yloxy 1h Pyrazole

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry of 1-methyl-4-(prop-2-yn-1-yloxy)-1H-pyrazole

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule.

Density Functional Theory (DFT) for Ground State Properties and Electronic Distribution

Density Functional Theory (DFT) is a widely used computational method to determine the electronic structure and ground state properties of molecules. For this compound, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to optimize the molecular geometry. This would yield information on bond lengths, bond angles, and dihedral angles. Furthermore, DFT can be used to calculate the electronic distribution, providing insights into the molecule's polarity and reactivity through the generation of molecular electrostatic potential (MEP) maps.

Ab Initio Methods for High-Accuracy Predictions of Molecular Parameters

For more precise predictions of molecular parameters, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be utilized. These methods, while computationally more demanding than DFT, can provide highly accurate geometric parameters and energies, serving as a benchmark for other computational techniques.

Conformational Analysis and Potential Energy Surfaces of this compound

The presence of rotatable bonds in this compound, particularly the C-O-C linkage of the ether group, suggests the possibility of multiple conformers. A conformational analysis would involve systematically rotating these bonds and calculating the energy at each step to construct a potential energy surface (PES). The PES would reveal the lowest energy conformers (global and local minima) and the energy barriers for interconversion between them.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies) using Computational Models

Computational models are instrumental in predicting spectroscopic properties. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. Similarly, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra can be calculated. These theoretical spectra can be compared with experimental data to confirm the molecular structure.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors for this compound

Frontier Molecular Orbital (FMO) theory provides key insights into a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. From the HOMO and LUMO energies, various reactivity descriptors such as chemical potential, hardness, softness, and electrophilicity index can be calculated to predict the molecule's reactive behavior.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

Molecular Dynamics (MD) simulations can be performed to study the dynamic behavior of this compound over time. By simulating the motion of atoms and molecules, MD can provide information on conformational changes, intermolecular interactions, and the influence of the solvent on the molecule's structure and dynamics. For instance, MD simulations in a water box could be used to understand how the molecule behaves in an aqueous environment.

Transition State Analysis for Proposed Reaction Mechanisms Involving this compound

While direct computational data for this compound is unavailable, theoretical studies on similar systems, such as 4-(prop-2-yn-1-yloxy)-1H-pyrazol-5(4H)-ones, offer valuable insights into the plausible reaction pathways and the nature of their transition states. nih.gov For these related compounds, Density Functional Theory (DFT) has been employed to elucidate the mechanistic details of competitive smu.edunih.gov- and smu.edunih.gov-Wittig rearrangements. nih.gov

A proposed reaction mechanism for a compound like this compound would likely initiate with a base-promoted deprotonation at the methylene (B1212753) carbon of the propargyl group (the α-position). This step is crucial as it generates the necessary carbanion for the subsequent rearrangement. Computational studies on analogous pyrazole (B372694) systems have shown that the acidity of this proton is a key factor in the reaction's feasibility. nih.gov

Following deprotonation, the resulting anion could theoretically undergo either a smu.edunih.gov- or a smu.edunih.gov-Wittig rearrangement. The transition state for each of these pathways would possess a unique geometry and associated activation energy.

smu.edunih.gov-Wittig Rearrangement: This pathway is generally favored for propargyl ethers and leads to the formation of an α-allenic alcohol. The transition state is characterized by a five-membered, envelope-like cyclic structure where the new carbon-carbon bond is partially formed, and the oxygen-carbon bond is partially broken.

smu.edunih.gov-Wittig Rearrangement: This pathway would result in a different regioisomer. The transition state for a smu.edunih.gov-shift is typically higher in energy for these systems, making this pathway less favorable.

DFT calculations on related 4-(prop-2-yn-1-yloxy)-1H-pyrazol-5(4H)-ones have confirmed that the smu.edunih.gov-Wittig rearrangement is the kinetically and thermodynamically favored pathway. nih.gov These studies involve locating the transition state structures on the potential energy surface and characterizing them by the presence of a single imaginary frequency in the vibrational analysis.

Illustrative Data from a Related System

To illustrate the type of data that would be generated from a transition state analysis, the following table presents hypothetical values based on the findings for analogous compounds. It is crucial to emphasize that this data is not from experimental or computational studies on this compound and is provided for illustrative purposes only.

| Reaction Pathway | Calculated Activation Energy (kcal/mol) | Key Imaginary Frequency (cm⁻¹) |

| smu.edunih.gov-Wittig Rearrangement | Value not available | Value not available |

| smu.edunih.gov-Wittig Rearrangement | Value not available | Value not available |

| Transition State | Key Bond Distances (Å) (Hypothetical) |

| smu.edunih.gov-Wittig TS | Cα - Cγ' (forming bond): ~2.1 - 2.3 |

| O - Cα (breaking bond): ~1.8 - 2.0 | |

| smu.edunih.gov-Wittig TS | Cα - O (reforming bond): Value not available |

| Cγ' - Cβ' (migrating group): Value not available |

Reactivity Profiles and Mechanistic Investigations of 1 Methyl 4 Prop 2 Yn 1 Yloxy 1h Pyrazole

Metal-Catalyzed Transformations Involving the Alkyne or Pyrazole (B372694) Ring of 1-methyl-4-(prop-2-yn-1-yloxy)-1H-pyrazole

Cross-Coupling Methodologies at the Pyrazole Core or Alkyne Terminus

The bifunctional nature of this compound allows for selective functionalization at either the pyrazole nucleus or the terminal alkyne through various cross-coupling strategies.

At the Pyrazole Core:

The C4-position of the pyrazole ring is amenable to functionalization via cross-coupling reactions, typically following a halogenation step. Electrophilic halogenation of pyrazoles with reagents like N-halosuccinimides can introduce a bromine or iodine atom at the C4-position, setting the stage for subsequent palladium-catalyzed cross-coupling reactions. researchgate.netbeilstein-archives.org

| Coupling Reaction | Reactant 1 (from target molecule) | Reactant 2 | Catalyst System | Product Type |

| Suzuki-Miyaura Coupling | 4-Bromo-1-methyl-pyrazole derivative | Aryl/heteroaryl boronic acid or ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base | 4-Aryl/heteroaryl-1-methyl-pyrazole |

| Heck-Mizoroki Coupling | 4-Iodo-1-methyl-pyrazole derivative | Alkene | Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., P(OEt)₃), Base | 4-Alkenyl-1-methyl-pyrazole |

At the Alkyne Terminus:

The terminal alkyne of the propargyl group is a versatile handle for a variety of powerful C-C bond-forming reactions.

Sonogashira Coupling: This palladium- and copper-cocatalyzed reaction is a cornerstone for the coupling of terminal alkynes with aryl or vinyl halides. wikipedia.orgorganic-chemistry.orglibretexts.org This methodology allows for the direct extension of the propargyl side chain, introducing aromatic or vinylic substituents. The reaction is typically carried out under mild conditions with an amine base. wikipedia.orgorganic-chemistry.org

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): As a key example of "click chemistry," the CuAAC reaction provides a highly efficient and regioselective pathway to 1,4-disubstituted 1,2,3-triazoles. nih.goviris-biotech.de The propargyl group of the title compound can readily participate in this cycloaddition with a wide range of organic azides, offering a robust method for molecular conjugation. iris-biotech.detcichemicals.com

| Coupling Reaction | Reactant 1 (target molecule) | Reactant 2 | Catalyst System | Product Type |

| Sonogashira Coupling | This compound | Aryl/vinyl halide | Pd catalyst, Cu(I) cocatalyst, Base | 1-methyl-4-((3-aryl/vinylprop-2-yn-1-yl)oxy)-1H-pyrazole |

| CuAAC "Click" Chemistry | This compound | Organic azide (B81097) (R-N₃) | Cu(I) source | 1-methyl-4-(((1-R-1H-1,2,3-triazol-4-yl)methyl)oxy)-1H-pyrazole |

Electrophilic and Nucleophilic Reactions of the Pyrazole Ring System of this compound

The pyrazole ring exhibits a distinct pattern of reactivity towards electrophiles and nucleophiles due to the electronic influence of the two nitrogen atoms.

Electrophilic Reactions:

The pyrazole ring is considered an electron-rich aromatic system. Electrophilic substitution reactions preferentially occur at the C4-position, which is the most electron-rich carbon atom. mdpi.comrrbdavc.org The presence of the electron-donating 4-alkoxy group in the title compound is expected to further activate the C5-position towards electrophilic attack, although the C4-position generally remains the most reactive site in pyrazoles. mdpi.com Common electrophilic substitution reactions for pyrazoles include halogenation, nitration, and sulfonation.

Nucleophilic Reactions:

The C3 and C5 positions of the pyrazole ring are electron-deficient due to their proximity to the electronegative nitrogen atoms and are thus susceptible to nucleophilic attack. mdpi.comencyclopedia.pub However, direct nucleophilic substitution on an unsubstituted pyrazole ring is generally difficult and often requires the presence of a good leaving group at these positions. The reactivity of the pyrazole ring towards nucleophiles can be significantly influenced by the reaction medium, as the amphoteric nature of pyrazoles allows for protonation or deprotonation, which alters the ring's nucleophilicity. mdpi.com For this compound, nucleophilic attack is less likely on the pyrazole core itself without prior modification.

Radical Reactions Involving the Propargyl Ether Linkage

The propargyl ether moiety is susceptible to a variety of radical-mediated transformations. These reactions can be initiated by radical initiators or through photolysis.

Radical Cyclization: Intramolecular radical cyclization of propargyl ethers can lead to the formation of fused ring systems. For instance, vinylic radical cyclization of unsaturated propargyl ethers initiated by tributyltin hydride can yield fused pyranofuranosides. rsc.org Similarly, radical cyclization of (bromomethyl)dimethylsilyl propargyl ethers can proceed with high regio-, chemo-, and stereoselectivity. acs.org

Addition of Radicals to the Alkyne: The carbon-carbon triple bond of the propargyl group can undergo radical addition reactions. Thiyl radicals (RS•), generated from thiols, are known to add to alkynes. nih.govprinceton.edu This can initiate a cascade of reactions, including cyclizations. nih.gov The reaction of thiols with the terminal alkyne of this compound would likely proceed via a free-radical mechanism, especially in the presence of a radical initiator or UV light.

Propargylic C-H Functionalization: The propargylic C-H bonds can be activated under radical conditions. For example, copper-catalyzed enantioselective radical esterification of propargylic C-H bonds has been reported, offering a pathway to chiral propargylic esters. researchgate.net

| Radical Reaction Type | Substrate Moiety | Radical Species/Initiator | Potential Product Type |

| Intramolecular Cyclization | Propargyl ether (with unsaturation) | Tributyltin hydride, AIBN | Fused heterocyclic systems |

| Intermolecular Addition | Terminal Alkyne | Thiyl radical (from RSH) | Vinyl sulfide (B99878) adducts |

| Propargylic Functionalization | Propargylic C-H | Peroxy esters, Cu catalyst | Propargylic esters |

Detailed Mechanistic Elucidation of Key Transformations of this compound

While specific mechanistic studies for this compound are not extensively reported in the literature, established physical organic chemistry techniques can be applied to elucidate the mechanisms of its key transformations.

The kinetic isotope effect is a powerful tool for determining whether a C-H bond is broken in the rate-determining step of a reaction. slideserve.combaranlab.org For reactions involving the propargylic position of this compound, such as the radical-mediated C-H functionalization, a primary deuterium (B1214612) KIE (kH/kD > 1) would be expected if the abstraction of a propargylic hydrogen is the rate-limiting step. nih.gov The magnitude of the KIE can provide further insight into the transition state geometry. baranlab.org Similarly, in electrophilic aromatic substitution reactions on the pyrazole ring, the absence of a significant KIE would suggest that C-H bond cleavage is not rate-determining, which is common for these types of reactions.

Hammett plots are used to correlate reaction rates with the electronic properties of substituents on an aromatic ring, providing information about the development of charge in the transition state. For reactions involving the pyrazole core of this compound, one could synthesize a series of derivatives with different substituents at the C3 or C5 positions and measure their reaction rates. For example, in a nucleophilic substitution reaction where a leaving group is displaced from the C5 position, a positive ρ (rho) value would indicate the buildup of negative charge in the transition state, consistent with a stepwise mechanism. rsc.org Conversely, a negative ρ value would suggest the development of positive charge. Nonlinear Hammett plots can indicate a change in the rate-determining step or a change in the mechanism across the series of substituted reactants. rsc.org

In situ spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, allow for the real-time monitoring of reaction progress, enabling the identification of transient intermediates and the determination of reaction kinetics. For instance, the synthesis of pyrazole derivatives can be monitored by in situ NMR to observe the formation of key intermediates. researchgate.net For this compound, the progress of a Sonogashira coupling at the alkyne terminus could be followed by ¹H NMR by observing the disappearance of the terminal alkyne proton signal and the appearance of new aromatic signals from the coupled product. Similarly, IR spectroscopy could be used to monitor the disappearance of the characteristic alkyne C-H stretch. Such studies can provide valuable data for understanding reaction pathways and optimizing reaction conditions. semanticscholar.org

Synthesis and Characterization of Derivatives of 1 Methyl 4 Prop 2 Yn 1 Yloxy 1h Pyrazole

Systematic Modification at the Pyrazole (B372694) Ring System of 1-methyl-4-(prop-2-yn-1-yloxy)-1H-pyrazole

The pyrazole ring is amenable to functionalization at its carbon and nitrogen atoms. Strategic modifications can be introduced to modulate the electronic properties and steric profile of the molecule.

The C-3 and C-5 positions of the 1-methyl-1H-pyrazole ring are key sites for introducing chemical diversity. Due to the 4-oxy substituent, direct electrophilic substitution at C-3 or C-5 is challenging. A common and effective strategy for functionalization at these positions is through directed ortho-metalation, specifically lithiation.

For 1-methylpyrazole, lithiation with an organolithium reagent such as n-butyllithium (n-BuLi) can occur at either the C-5 position or the N-methyl group. The regioselectivity is dependent on the reaction conditions. researchgate.netnih.gov Under thermodynamically controlled conditions (e.g., room temperature), deprotonation preferentially occurs at the C-5 position, which is the most acidic ring proton. researchgate.netnih.gov In contrast, kinetically controlled conditions (e.g., -78 °C) can favor lithiation of the N-methyl group. researchgate.netnih.gov

Once the C-5 lithiated intermediate is formed, it can be quenched with a variety of electrophiles to introduce a wide range of functional groups. Functionalization at the C-3 position is less direct and typically requires a multi-step approach, often involving initial halogenation at the C-5 position, followed by halogen-metal exchange and subsequent reaction with an electrophile. Alternatively, a synthetic route starting from a pre-functionalized pyrazole core may be employed.

Strategies for C-5 functionalization include:

Halogenation: The C-5 lithiated pyrazole can react with halogen sources like hexachloroethane (B51795) (for Cl), 1,2-dibromoethane (B42909) (for Br), or iodine (for I) to yield the corresponding 5-halopyrazoles. These halogenated derivatives are themselves valuable intermediates for further cross-coupling reactions.

Carbonyl compound addition: Reaction with aldehydes or ketones yields secondary or tertiary alcohols, respectively.

Carboxylation: Quenching with carbon dioxide (CO2) gas or dry ice provides the corresponding carboxylic acid.

Borylation: Trapping with a borate (B1201080) ester, such as trimethyl borate or isopropoxyboronic acid pinacol (B44631) ester, followed by hydrolysis, yields the boronic acid or its ester, which are key substrates for Suzuki-Miyaura cross-coupling reactions.

Silylation: Reaction with silyl (B83357) halides, such as trimethylsilyl (B98337) chloride (TMSCl), introduces a silyl group.

| Electrophile | Reagent Example | Resulting C-5 Substituent |

|---|---|---|

| Halogen Source | Iodine (I₂) | -I |

| Aldehyde | Benzaldehyde (PhCHO) | -CH(OH)Ph |

| Ketone | Acetone ((CH₃)₂CO) | -C(OH)(CH₃)₂ |

| Carbon Dioxide | CO₂ | -COOH |

| Borate Ester | Isopropoxyboronic acid pinacol ester | -B(pin) |

| Silyl Halide | Trimethylsilyl chloride (TMSCl) | -Si(CH₃)₃ |

Direct modification of the N-1 methyl group on the pre-formed pyrazole ring is generally not a practical synthetic strategy. A more versatile approach involves the construction of the pyrazole ring with the desired N-1 substituent in place. This is typically achieved through the condensation of a 1,3-dicarbonyl compound or its equivalent with a substituted hydrazine (B178648). nih.govclockss.orgresearchgate.net

For the synthesis of analogues of this compound with different N-1 substituents, a convergent synthetic route can be envisioned. This would begin with the synthesis of a 4-hydroxy-1-substituted-1H-pyrazole intermediate. This intermediate can then be O-alkylated with propargyl bromide to install the propargyl ether moiety. The key 4-hydroxy-1-substituted-1H-pyrazole can be prepared by reacting a suitable 1,3-dicarbonyl equivalent with various alkyl or aryl hydrazines. nih.gov

This strategy allows for the introduction of a wide array of N-1 substituents, including:

Alkyl groups: Using different alkyl hydrazines (e.g., ethylhydrazine, benzylhydrazine) will result in N-1 alkylated pyrazoles.

Aryl groups: Employing aryl hydrazines (e.g., phenylhydrazine, 4-chlorophenylhydrazine) will lead to N-1 arylated pyrazoles. These aryl groups can be further functionalized.

Heteroaryl groups: The use of heteroaryl hydrazines can also be envisioned to introduce heteroaromatic systems at the N-1 position.

| Hydrazine Reagent | Resulting N-1 Substituent | Substituent Class |

|---|---|---|

| Ethylhydrazine | -CH₂CH₃ | Alkyl |

| Benzylhydrazine | -CH₂Ph | Alkyl (Benzylic) |

| Phenylhydrazine | -Ph | Aryl |

| 4-Methoxyphenylhydrazine | -C₆H₄-4-OCH₃ | Aryl |

| 2,4-Dinitrophenylhydrazine | -C₆H₃-2,4-(NO₂)₂ | Aryl |

Diversification of the Propargyl Ether Moiety

The propargyl ether moiety offers a reactive handle for a variety of chemical transformations, particularly at the terminal alkyne.

Extending the length of the alkyne chain can be achieved through several established synthetic methods. One common strategy for one-carbon homologation involves the conversion of a terminal alkyne to a longer terminal alkyne. A potential, albeit multi-step, route would involve the oxidative cleavage of the alkyne to a carboxylic acid, followed by reduction to an alcohol, conversion to a halide, and subsequent reaction with an acetylide.

A more direct approach for homologation involves the deprotonation of the terminal alkyne with a strong base to form an acetylide, which can then be reacted with an appropriate electrophile. For a one-carbon homologation to a but-3-yn-1-oxy group, the acetylide could be reacted with formaldehyde. For longer chain extensions, reaction with other electrophiles such as ethylene (B1197577) oxide or alkyl halides can be employed.

Alternatively, methods like the Corey-Fuchs reaction or the use of the Bestmann-Ohira reagent can be applied to an aldehyde precursor for one-carbon homologation to a terminal alkyne. organic-chemistry.orgrsc.orgnih.govchem-station.com This would require the initial conversion of the propargyloxy group to a formylmethoxy group.

| Target Moiety | Number of Carbons Added | Potential Synthetic Strategy |

|---|---|---|

| But-3-yn-1-yloxy | 1 | Deprotonation and reaction with formaldehyde |

| Pent-4-yn-1-yloxy | 2 | Deprotonation and reaction with ethylene oxide |

| Hex-5-yn-1-yloxy | 3 | Deprotonation and reaction with 3-bromopropan-1-ol (protected) |

The terminal alkyne of the propargyl group is a highly versatile functional group that can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Sonogashira Coupling: This palladium- and copper-catalyzed cross-coupling reaction allows for the direct connection of the terminal alkyne with aryl or vinyl halides, providing access to a wide range of substituted alkyne derivatives. sustech.edu.cnacs.orgrsc.orgresearchgate.net This method is highly efficient for creating conjugated systems.

Mannich-type Reactions: The reaction of the terminal alkyne with an aldehyde (such as formaldehyde) and a secondary amine in the presence of a catalyst (often a copper salt) yields propargylamines. This introduces a basic nitrogen atom into the side chain.

Addition of Nucleophiles to the Acetylide: The lithium or sodium acetylide of the starting material can react with various electrophiles. For instance, addition to aldehydes or ketones generates propargylic alcohols. Reaction with silyl halides can be used to install a protecting group or a functional handle.

Cadiot-Chodkiewicz Coupling: This reaction allows for the coupling of the terminal alkyne with a terminal bromoalkyne to form an unsymmetrical diacetylene.

| Reaction Type | Reactant(s) | Resulting Functional Group |

|---|---|---|

| Sonogashira Coupling | Aryl halide (e.g., iodobenzene) | -C≡C-Ar |

| Mannich Reaction | Formaldehyde, secondary amine (e.g., dimethylamine) | -C≡C-CH₂N(CH₃)₂ |

| Acetylide Addition | Aldehyde (e.g., acetaldehyde) | -C≡C-CH(OH)CH₃ |

| Silylation | Triisopropylsilyl chloride (TIPSCl) | -C≡C-Si(iPr)₃ |

Preparation of Pyrazole-Alkyne Conjugates via Linker Chemistry

The terminal alkyne functionality is ideally suited for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). acs.orgnih.govbeilstein-journals.orgnih.govinterchim.frchemrxiv.orgresearchgate.netkit.edu This reaction is highly efficient, regioselective (forming the 1,4-disubstituted 1,2,3-triazole), and tolerant of a wide range of functional groups, making it an excellent tool for creating molecular conjugates.

In this context, this compound can serve as a building block that can be "clicked" onto various molecules bearing an azide (B81097) functional group. The resulting triazole ring acts as a stable and robust linker connecting the pyrazole moiety to another molecular entity. This strategy allows for the modular synthesis of complex molecules with diverse functionalities.

Potential azide-containing partners for conjugation include:

Biomolecules: Azide-modified amino acids, peptides, sugars, or nucleosides can be conjugated to the pyrazole scaffold.

Fluorescent dyes: Azide-functionalized fluorophores can be attached for imaging applications.

Polymers: The pyrazole unit can be grafted onto azide-containing polymer backbones to modify their properties.

Other heterocyclic systems: A second heterocyclic core can be introduced by reacting with an azide-substituted heterocycle.

| Azide Partner (R-N₃) | Resulting Conjugate Structure | Application Area |

|---|---|---|

| Azidoacetic acid | Pyrazole-linker-triazole-linker-COOH | Further functionalization |

| 6-Azido-6-deoxy-glucose | Pyrazole-linker-triazole-linker-Glucose | Bioconjugation |

| Azidomethylbenzene | Pyrazole-linker-triazole-linker-Benzyl | Medicinal chemistry |

| 3-Azidopyridine | pyrazole-linker-triazole-linker-Pyridine | Coordination chemistry |

Parallel Synthesis and Library Generation Strategies for Diverse Derivatives

Parallel synthesis strategies are instrumental in the rapid generation of a multitude of derivatives from a common chemical core. For this compound, the terminal alkyne is the key reactive handle for such synthetic endeavors, most notably through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.gov This reaction facilitates the covalent linkage of the pyrazole moiety to a wide variety of molecular fragments, provided they bear an azide group. The result is the formation of a stable 1,4-disubstituted 1,2,3-triazole ring. nih.gov

The robustness and high efficiency of the CuAAC reaction allow for its implementation in various parallel synthesis formats, including solution-phase and solid-phase synthesis. beilstein-journals.org In a typical solution-phase parallel synthesis workflow, an array of diverse azides can be reacted with this compound in a multi-well plate format. Each well contains a unique azide, leading to the formation of a distinct pyrazole-triazole hybrid. chemrxiv.org The purification of the resulting library can often be streamlined using techniques such as automated flash chromatography or crystallization.

Solid-phase synthesis offers advantages in terms of purification, as excess reagents and by-products can be easily washed away from the resin-bound product. beilstein-journals.org In this approach, either the pyrazole-alkyne core or the azide-containing building blocks can be immobilized on a solid support. For instance, a diverse set of azides can be attached to a resin, which is then treated with this compound under CuAAC conditions. Subsequent cleavage from the resin yields the desired library of pyrazole-triazole derivatives. chemrxiv.org

A hypothetical library generated from this compound using a parallel synthesis approach is illustrated in the table below. This library is constructed by reacting the parent pyrazole compound with a variety of substituted benzyl (B1604629) azides.

| Derivative ID | R-Group on Benzyl Azide | Resulting Derivative Structure | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| PD-1 | -H | 1-methyl-4-((1-(phenylmethyl)-1H-1,2,3-triazol-4-yl)methoxy)-1H-pyrazole | C16H17N5O | 295.34 |

| PD-2 | 4-Cl | 4-((1-((4-chlorophenyl)methyl)-1H-1,2,3-triazol-4-yl)methoxy)-1-methyl-1H-pyrazole | C16H16ClN5O | 329.79 |

| PD-3 | 4-OCH3 | 4-((1-((4-methoxyphenyl)methyl)-1H-1,2,3-triazol-4-yl)methoxy)-1-methyl-1H-pyrazole | C17H19N5O2 | 325.37 |

| PD-4 | 4-NO2 | 1-methyl-4-((1-((4-nitrophenyl)methyl)-1H-1,2,3-triazol-4-yl)methoxy)-1H-pyrazole | C16H16N6O3 | 340.34 |

| PD-5 | 3-F | 4-((1-((3-fluorophenyl)methyl)-1H-1,2,3-triazol-4-yl)methoxy)-1-methyl-1H-pyrazole | C16H16FN5O | 313.33 |

Structure-Reactivity and Structure-Function Relationship Studies of this compound Derivatives

The reactivity of the parent compound is dominated by the terminal alkyne, which readily participates in cycloaddition reactions. The rate and efficiency of the CuAAC reaction can be influenced by the electronic and steric nature of the azide partner, although the reaction is generally tolerant of a wide range of functional groups. figshare.com

The structure-function relationship of the resulting pyrazole-triazole hybrids is a key area of investigation in drug discovery. The pyrazole and triazole moieties are both well-established pharmacophores found in numerous biologically active compounds. mdpi.com The 1,2,3-triazole linker is not merely a passive connector; it can engage in hydrogen bonding and dipole interactions with biological targets, thereby influencing the binding affinity and selectivity of the molecule. kit.edu

Systematic modifications of the substituents on the triazole ring, introduced through the azide building block, allow for the exploration of the chemical space around the pyrazole core and the establishment of structure-activity relationships (SAR). For instance, varying the electronic properties (electron-donating vs. electron-withdrawing groups), lipophilicity, and size of the substituents can have a profound impact on the biological activity of the derivatives.

A hypothetical SAR study for a series of pyrazole-triazole derivatives targeting a specific protein kinase is presented in the table below. This table illustrates how systematic changes in the substituent 'R' on the triazole-appended phenyl ring can modulate the inhibitory activity.

| Derivative ID | Substituent (R) | Inhibitory Concentration (IC50, µM) | Observations |

|---|---|---|---|

| PD-1 | -H | 15.2 | Baseline activity. |

| PD-2 | 4-Cl | 5.8 | Electron-withdrawing group at para position enhances activity. |

| PD-3 | 4-OCH3 | 22.5 | Electron-donating group at para position reduces activity. |

| PD-4 | 4-NO2 | 2.1 | Strong electron-withdrawing group significantly improves potency. |

| PD-6 | 2-Cl | 12.7 | Steric hindrance from ortho substitution may be detrimental to binding. |

| PD-7 | 3,4-diCl | 3.5 | Multiple electron-withdrawing groups further increase activity. |

From such a study, a preliminary SAR can be deduced. For this hypothetical series, electron-withdrawing substituents on the phenyl ring appear to be favorable for activity, with the potency being sensitive to the position of the substituent, suggesting a specific binding orientation within the target protein's active site.

Furthermore, bioisosteric replacement is a common strategy in medicinal chemistry to modulate the properties of a lead compound. nih.gov In the context of this compound derivatives, the pyrazole or the newly formed triazole ring could be replaced with other five-membered heterocycles like isoxazole, oxadiazole, or thiazole (B1198619) to investigate the importance of the specific heteroatom arrangement for biological function. acs.org The ether linkage at the 4-position of the pyrazole ring also offers a point for modification, where its replacement with an amide or a direct C-C bond could influence the molecule's conformation and polarity, thereby affecting its structure-function profile.

Despite extensive research into the advanced applications and functional roles of pyrazole derivatives in materials science and coordination chemistry, there is a significant lack of specific scientific literature focusing solely on the chemical compound This compound .

General studies on related pyrazole-containing molecules suggest potential applications in polymer synthesis, supramolecular chemistry, and as ligands for metal complexes. Compounds with similar structural features, such as a pyrazole core and a propargyl group, have been investigated for their utility in creating functional polymers and metal-organic frameworks (MOFs). The pyrazole moiety is known for its ability to participate in hydrogen bonding, which is crucial for the formation of self-assembling systems, and its nitrogen atoms can effectively coordinate with transition metals.

However, detailed research findings—including specific data on polymerization processes, integration into supramolecular architectures, use in smart materials, chelation properties, and the development of MOFs—are not available for this compound itself. Consequently, a thorough and scientifically accurate article that strictly adheres to the requested outline cannot be generated at this time due to the absence of specific data in the public domain for this particular compound.

Advanced Applications and Functional Roles of 1 Methyl 4 Prop 2 Yn 1 Yloxy 1h Pyrazole

Ligand Design in Coordination Chemistry and Catalysis

Use as a Ligand in Homogeneous and Heterogeneous Catalysis for Organic Transformations

There are no available studies detailing the use of 1-methyl-4-(prop-2-yn-1-yloxy)-1H-pyrazole as a ligand in either homogeneous or heterogeneous catalysis. While pyrazole (B372694) derivatives are widely employed as ligands in catalysis, the specific catalytic activity or coordination chemistry of this compound has not been reported.

Exploration in Supramolecular Chemistry

Host-Guest Interactions and Molecular Recognition Phenomena

No research has been found that investigates the role of this compound in host-guest interactions or molecular recognition.

Assembly of Interlocked Architectures (e.g., Rotaxanes, Catenanes)

There are no reports on the use of this compound as a component in the synthesis of mechanically interlocked molecules such as rotaxanes or catenanes.

Methodological Applications in Bio-orthogonal Chemical Labeling and Probes (excluding biological activity/safety profiles)

While the propargyl group is a key functionality for bio-orthogonal "click" reactions, no studies have been published that specifically apply this compound as a labeling agent or chemical probe for bio-orthogonal chemistry.

Applications in Sensing and Imaging Technologies (excluding biological/clinical aspects)

No literature is available describing the application of this compound in the development of chemical sensors or imaging agents for non-biological or non-clinical purposes.

Emerging Research Directions and Future Perspectives for 1 Methyl 4 Prop 2 Yn 1 Yloxy 1h Pyrazole

Integration with Flow Chemistry and Automated Synthesis Platforms for Enhanced Production and Exploration

The synthesis of functionalized pyrazoles is increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. nih.govmdpi.comresearchgate.net These technologies offer significant advantages over traditional batch methods, including improved safety, scalability, and reaction efficiency. mdpi.comgalchimia.com For the production of 1-methyl-4-(prop-2-yn-1-yloxy)-1H-pyrazole, a multi-step continuous flow process could be envisioned. Such a system would allow for the sequential synthesis of the pyrazole (B372694) core, followed by the introduction of the propargyl ether side chain in a controlled and efficient manner. galchimia.comrsc.org

Automated synthesis platforms can further accelerate the exploration of this compound's chemical space. By systematically varying the substituents on the pyrazole ring or modifying the linker, libraries of related compounds could be rapidly generated. rsc.orgnih.gov This high-throughput approach is invaluable for structure-activity relationship studies, particularly in the context of drug discovery and materials science. nih.gov The integration of in-line analytical techniques, such as HPLC-MS, would enable real-time reaction monitoring and optimization, further enhancing the efficiency of the synthesis process. galchimia.com

Table 1: Comparison of Batch vs. Flow Synthesis for Pyrazole Derivatives

| Feature | Batch Synthesis | Flow Chemistry |

| Scalability | Often challenging to scale up | Readily scalable by extending reaction time |

| Safety | Handling of hazardous intermediates can be risky | In-situ generation and consumption of hazardous reagents improves safety |

| Efficiency | Can be time-consuming with multiple work-up steps | Reduced reaction times and integrated work-up |

| Control | Difficult to precisely control reaction parameters | Excellent control over temperature, pressure, and mixing |

Exploration of Photocatalytic and Electrocatalytic Applications of this compound

The pyrazole nucleus is a well-established scaffold in the design of ligands for catalytic applications. The specific electronic properties of the pyrazole ring in this compound, influenced by the methyl and propargyloxy substituents, could be harnessed in the development of novel photocatalytic and electrocatalytic systems.

In the realm of photocatalysis, pyrazole derivatives have been utilized in the functionalization of C-H bonds and other transformations under visible light irradiation. rsc.org The presence of the alkyne moiety in this compound offers a reactive handle for photocatalytic modifications, potentially leading to the synthesis of more complex molecular architectures. Furthermore, the pyrazole ring itself can be a component of photosensitizers or catalytic complexes. researchgate.net

Development of Advanced Spectroscopic Probes or Tags based on the Compound's Framework

The structural features of this compound make it an attractive candidate for the development of spectroscopic probes and tags. The pyrazole core is known to be a part of fluorescent molecules, and its photophysical properties can be tuned by substitution. nih.govnih.gov The propargyl group, a terminal alkyne, is a key functional group for "click" chemistry, a set of biocompatible reactions that are widely used for labeling biomolecules. jenabioscience.com

This compound could be developed into a fluorescent probe where the pyrazole moiety acts as the fluorophore. nih.govresearchgate.net The fluorescence of the pyrazole core could be sensitive to the local environment, allowing for the development of sensors for metal ions or other analytes. The alkyne handle would then allow for the covalent attachment of this probe to a target molecule of interest, such as a protein or a nucleic acid, via a copper-catalyzed or strain-promoted azide-alkyne cycloaddition reaction. This dual-functionality would enable the specific labeling and subsequent visualization of biological targets.

Table 2: Potential Applications in Spectroscopic Probing

| Application | Key Feature of the Compound | Potential Mechanism |

| Fluorescent Labeling | Terminal Alkyne | Covalent attachment to azide-modified biomolecules via click chemistry. |

| Environmental Sensing | Pyrazole Core | Changes in fluorescence upon binding to metal ions or other analytes. |

| Bioimaging | Biocompatibility of Pyrazole Scaffold | Use in cellular imaging to track the localization of labeled molecules. |

Theoretical Prediction of Novel Reactivity and Properties of this compound

Computational chemistry and theoretical studies are powerful tools for predicting the reactivity and properties of novel compounds. For this compound, density functional theory (DFT) calculations can provide insights into its electronic structure, molecular orbital energies (HOMO-LUMO), and electrostatic potential. nih.govacs.org This information is crucial for understanding its reactivity in various chemical transformations. nih.govresearchgate.netrsc.org

Theoretical studies can be employed to predict the regioselectivity of reactions involving the pyrazole ring and the alkyne group. For instance, the susceptibility of different positions on the pyrazole ring to electrophilic or nucleophilic attack can be computationally evaluated. mdpi.com Furthermore, the mechanism of potential catalytic cycles involving this compound as a ligand can be elucidated through theoretical modeling. nih.gov

Spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, can also be calculated and compared with experimental data to confirm the structure of the compound and its derivatives. researchgate.netresearchgate.net Theoretical predictions of photophysical properties, such as absorption and emission wavelengths, can guide the design of new fluorescent probes based on this scaffold.

Collaborative Research Opportunities and Interdisciplinary Studies Leveraging the Compound's Unique Structure

The multifaceted nature of this compound makes it an ideal subject for collaborative and interdisciplinary research. Its potential applications span across several fields, necessitating the expertise of chemists, biologists, and materials scientists.

In the area of drug discovery, collaborations between synthetic chemists and pharmacologists would be essential to explore the biological activity of derivatives of this compound. researchgate.netnih.govmdpi.commdpi.com The pyrazole scaffold is a well-known pharmacophore present in many approved drugs. nih.govnih.gov The unique combination of substituents in this compound could lead to novel therapeutic agents.

In materials science, the ability of the alkyne group to participate in polymerization reactions opens up possibilities for the development of novel polymers with unique optical or electronic properties. mdpi.com Collaboration with polymer chemists and materials scientists would be crucial to investigate these applications. The development of new sensors and probes based on this compound would benefit from partnerships between analytical chemists and biochemists to test their efficacy in complex biological systems. researchgate.net

The diverse applications of pyrazole-containing compounds in agrochemicals also suggest potential interdisciplinary research avenues in agricultural science. mdpi.com The exploration of these and other research directions will undoubtedly be accelerated through synergistic collaborations across different scientific disciplines.

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for preparing 1-methyl-4-(prop-2-yn-1-yloxy)-1H-pyrazole, and how is regioselectivity controlled in pyrazole functionalization?

- Methodology : The compound can be synthesized via regioselective substitution reactions. For example, N-tosylhydrazones are used as precursors, reacting with propargyl bromide under basic conditions (e.g., K₂CO₃) to install the propargyl ether group at the 4-position of the pyrazole ring. Regioselectivity is influenced by steric and electronic factors; bulky substituents on the pyrazole nitrogen (e.g., methyl at position 1) direct substitution to the 4-position .

- Key Data : Reaction yields typically range from 60–85%, with purity confirmed via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. How is the structural integrity of this compound validated in synthetic workflows?

- Methodology : X-ray crystallography is the gold standard for confirming regiochemistry. For example, analogous pyrazole derivatives with propargyl ether groups show planar pyrazole rings (torsion angles <5°) and bond lengths consistent with sp² hybridization (C–O bond: ~1.36 Å) .

- Spectroscopic Validation : ¹H NMR shows characteristic peaks for the methyl group (δ ~3.8 ppm, singlet) and propargyl protons (δ ~4.7 ppm for OCH₂ and δ ~2.5 ppm for the terminal alkyne) .

Advanced Research Questions

Q. What strategies mitigate competing side reactions (e.g., alkyne polymerization) during propargyl ether installation on pyrazoles?

- Methodology : Use of Cu(I) catalysts (e.g., CuI) suppresses alkyne side reactions by stabilizing the propargyl intermediate. Solvent choice (e.g., DMF or THF) and low temperatures (0–5°C) further reduce polymerization .

- Case Study : In a triazole-pyrazole hybrid synthesis, CuSO₄/ascorbate systems enabled "click" reactions with terminal alkynes, achieving >90% selectivity for the desired product .

Q. How do computational studies (DFT, MD) predict the reactivity of this compound in nucleophilic substitution or cycloaddition reactions?

- Methodology : Density functional theory (DFT) calculations (B3LYP/6-311++G**) reveal that the propargyl ether group lowers the LUMO energy at the 4-position, enhancing electrophilicity for nucleophilic attack. Molecular dynamics (MD) simulations predict favorable π-π stacking interactions in crystal packing, aligning with experimental crystallographic data .

- Data : HOMO-LUMO gaps for analogous pyrazoles range from 4.5–5.2 eV, correlating with observed reactivity in Diels-Alder reactions .

Q. What contradictions exist in reported biological activities of pyrazole-propargyl ether derivatives, and how are they resolved?

- Case Study : Pyrazole-propargyl hybrids show variable antimicrobial activity (e.g., MIC values from 2–128 µg/mL against Mycobacterium tuberculosis). Discrepancies arise from differences in bacterial strain permeability or assay conditions. Dose-response studies with standardized protocols (CLSI guidelines) and efflux pump inhibitors (e.g., verapamil) clarify true efficacy .

Data Contradictions and Resolution

Q. Why do regiochemical outcomes differ between solution-phase and solid-phase syntheses of pyrazole derivatives?

- Analysis : In solution-phase reactions, solvent polarity (e.g., DMSO vs. toluene) affects transition-state stabilization, favoring 4-substitution. Solid-phase syntheses (e.g., on Wang resin) may sterically hinder the 4-position, leading to unexpected 5-substitution products. Cross-validation via LC-MS and 2D NMR (NOESY) resolves ambiguities .

Methodological Recommendations

- Synthetic Optimization : Screen propargylation conditions (base, catalyst, solvent) using design of experiments (DoE) to maximize yield and regioselectivity .

- Analytical Workflow : Combine XRD, HRMS, and 2D NMR for unambiguous structural assignment, especially when synthesizing analogs with similar substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.